4-(Cyclopentylsulfanyl)aniline hydrochloride is a chemical compound that belongs to the class of anilines, characterized by the presence of a cyclopentylsulfanyl group attached to the aniline structure. The compound is primarily identified by its molecular formula, which is C11H16ClN, and its molecular weight is approximately 215.71 g/mol. It is typically encountered as a hydrochloride salt, enhancing its solubility in various solvents.
The compound can be synthesized through various organic reactions involving cyclopentylsulfanyl derivatives and aniline. Its synthesis is often explored in academic and industrial settings due to its potential applications in medicinal chemistry and organic synthesis.
4-(Cyclopentylsulfanyl)aniline hydrochloride falls under the category of organic compounds, specifically within the subclass of sulfanyl-substituted anilines. It exhibits properties relevant to both chemistry and pharmacology, making it a subject of interest in research.
The synthesis of 4-(Cyclopentylsulfanyl)aniline hydrochloride can be achieved through several methods, primarily involving the sulfonylation of aniline with cyclopentylsulfanyl chloride. The general reaction scheme can be represented as follows:
4-(Cyclopentylsulfanyl)aniline hydrochloride can participate in various chemical reactions due to its functional groups:
The mechanism of action for 4-(Cyclopentylsulfanyl)aniline hydrochloride largely depends on its interactions with biological targets, particularly enzymes and receptors.
Research indicates that compounds similar to 4-(Cyclopentylsulfanyl)aniline hydrochloride exhibit varying degrees of biological activity, including anti-inflammatory and anti-cancer properties.
4-(Cyclopentylsulfanyl)aniline hydrochloride emerged as a strategic pharmacophore in the mid-2010s, coinciding with advances in kinase-targeted therapeutics and structure-based drug design (SBDD). This compound represents a deliberate optimization of aniline-based scaffolds, where the cyclopentylsulfanyl moiety was introduced to enhance target binding affinity and metabolic stability compared to earlier arylthioethers. Its development leveraged insights from de novo synthetic methodologies, particularly late-stage C–H functionalization techniques that allowed efficient installation of aliphatic groups onto complex aniline cores. Ruthenium-catalyzed meta-C(sp²)–H alkylation protocols enabled selective modification of aniline derivatives with cyclopentyl-type units, circumventing multi-step synthetic routes [7]. The hydrochloride salt form improved crystallinity and solubility—critical properties for in vitro biological testing. By 2018, derivatives featuring this core had been explored in kinase inhibitor programs targeting Cyclin G Associated Kinase (GAK) and related serine/threonine kinases, where the sulfanyl-aniline motif demonstrated unique vectorality for occupying hydrophobic ATP-binding subpockets [3].
Table 1: Structural Analogs of 4-(Cyclopentylsulfanyl)aniline in Kinase Inhibitor Development
Compound Core | Target Kinase | Key Optimization Feature |
---|---|---|
4-(Cyclohexylsulfanyl)aniline | EGFR | Enhanced lipophilicity |
4-(Cyclopentylsulfanyl)aniline | GAK, CDK2 | Balanced hydrophobicity/size |
4-(Isopropylsulfanyl)aniline | JAK3 | Reduced steric demand |
4-(Adamantylsulfanyl)aniline | Abl | Extreme rigidity |
The sulfanyl-aniline group (–S–C₆H₄–NH₂) serves as a privileged scaffold in kinase inhibitor design due to its dual functionality:
Table 2: Kinase Inhibition Profiles of Sulfanyl-Aniline Derivatives
Kinase Target | Inhibitor Structure | IC₅₀ (nM) | Selectivity vs. NAK Subfamily |
---|---|---|---|
GAK | 6,7-dimethoxy-4-(cyclopentylsulfanyl)aniline | 3.2 | >50,000-fold |
CDK2 | 2-amino-4-(cyclopentylsulfanyl)pyrimidine | 12.7 | >8,000-fold |
JAK3 | 4-(isopropylsulfanyl)aniline acrylamide | 0.003 | >100,000-fold |
The cyclopentyl moiety in 4-(cyclopentylsulfanyl)aniline hydrochloride provides a sterically defined hydrophobic element critical for target engagement and pharmacokinetic optimization:
Table 3: Comparative Analysis of Cycloalkyl Groups in Bioactive Molecules
Group | Relative Size (ų) | log P Contribution | Metabolic Lability | Kinase Kd (nM)* |
---|---|---|---|---|
Methyl | 35 | +0.5 | High | 420 |
Cyclopropyl | 75 | +1.1 | Low | 85 |
Cyclopentyl | 110 | +2.4 | Very Low | 9.3 |
Cyclohexyl | 130 | +2.8 | Low | 14 |
Phenyl | 150 | +2.0 | Moderate | 22 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7